molecular formula C17H14N2O4 B4425680 N-benzyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea

N-benzyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea

Cat. No. B4425680
M. Wt: 310.30 g/mol
InChI Key: QLIDZMRLUQOFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea, also known as BHU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BHU belongs to the class of chromen-2-one derivatives, which have been found to possess various biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. This compound has also been found to have antioxidant properties and may be useful in preventing oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has also been found to have good solubility in water and other solvents, making it easy to work with in the lab. However, one limitation of using this compound is its low stability in aqueous solutions, which may affect its activity over time.

Future Directions

There are several future directions for research on N-benzyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. One area of interest is the development of more efficient synthesis methods for this compound, which could improve the yield and purity of the final product. Another area of interest is the investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other molecules in the body.

Scientific Research Applications

N-benzyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In particular, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-benzyl-3-(4-hydroxy-2-oxochromen-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15-12-8-4-5-9-13(12)23-16(21)14(15)19-17(22)18-10-11-6-2-1-3-7-11/h1-9,20H,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIDZMRLUQOFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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